REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[C:7]([CH3:14])[CH:6]=1)(=O)[CH3:2].O[CH2:16]C(CO)O.OS(O)(=O)=O>>[CH3:14][C:7]1[CH:6]=[C:5]2[C:10]([CH:16]=[CH:2][CH:1]=[N:4]2)=[CH:9][C:8]=1[N+:11]([O-:13])=[O:12]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
As2O5.5H2O
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured on water
|
Type
|
ADDITION
|
Details
|
by adding NH3conc
|
Type
|
EXTRACTION
|
Details
|
and extracted with EtOAc three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified via chromatography (SiO2; TBME/hexanes 70/30)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C2C=CC=NC2=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |